molecular formula C6H10BNO4 B1509798 Methylboronic acid MIDA ester CAS No. 1104637-40-2

Methylboronic acid MIDA ester

Cat. No.: B1509798
CAS No.: 1104637-40-2
M. Wt: 170.96 g/mol
InChI Key: VXMLSGMSTPGVIA-UHFFFAOYSA-N
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Description

Methylboronic acid MIDA ester is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system. Its chemical formula is C7H10BNO4, and it is often used as a building block in organic synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylboronic acid MIDA ester typically involves the reaction of boronic acids with N-methyliminodiacetic acid (MIDA). One common method includes the reaction of vinylboronic acid with MIDA under controlled conditions to form the desired compound . The reaction is usually carried out in an aqueous basic medium, which facilitates the slow release of boronic acids, allowing for efficient cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methylboronic acid MIDA ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylboronic acid MIDA ester is unique due to its dimethyl substitution, which imparts specific steric and electronic properties. These properties make it particularly useful in certain synthetic applications where other MIDA boronates may not be as effective .

Biological Activity

Methylboronic acid MIDA ester (ADM) is a compound that has garnered attention for its biological activity and applications in synthetic chemistry. This article explores its biological properties, synthetic utility, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a boron-containing compound that serves as a versatile building block in organic synthesis. It is particularly valued for its stability and reactivity under various conditions, making it suitable for cross-coupling reactions and other synthetic methodologies. The MIDA (N-methyliminodiacetic acid) moiety protects the boronic acid functionality, enhancing its compatibility with diverse reaction conditions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition:
MIDA boronates have been studied as potential enzyme inhibitors. For instance, analogues of glutamyl-gamma-boronate were synthesized to inhibit bacterial Glu-tRNA(Gln) amidotransferase (Glu-AdT), demonstrating significant growth inhibition of organisms reliant on this enzyme. These findings suggest that this compound derivatives could be explored further for antimicrobial development .

2. Cross-Coupling Reactions:
MIDA boronates are known for their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research indicates that these compounds can be selectively coupled under anhydrous conditions while maintaining high yields. The stability of the MIDA protecting group allows for iterative coupling processes, facilitating the synthesis of complex molecules .

3. Hydrolysis Mechanisms:
The hydrolysis of MIDA boronates can occur via two distinct mechanisms: base-mediated and neutral hydrolysis. The rate at which these compounds hydrolyze is crucial for their application in synthetic chemistry, impacting the release rate of the active boronic acids during reactions .

Case Study 1: Antimicrobial Development

In a study focusing on the design of mechanism-based inhibitors targeting Glu-AdT, this compound derivatives were synthesized and evaluated for their inhibitory activity against bacterial strains. The most potent inhibitors demonstrated significant growth inhibition, validating the approach of utilizing boronate esters in antimicrobial research .

Case Study 2: Iterative Synthesis

Burke et al. showcased the utility of this compound in total synthesis applications. By employing iterative cross-coupling strategies, they successfully synthesized complex natural products using these compounds as building blocks. Their work highlighted the efficiency of MIDA boronates in generating polycyclic structures through controlled hydrolysis and selective coupling .

Data Tables

Property This compound Notes
Molecular Formula C6_6H9_9BNO4_4-
Molecular Weight 139.95 g/mol-
Hydrolysis Rate Fast/SlowDepends on pH and solvent conditions
Enzyme Target Glu-AdTInhibitory activity observed
Cross-Coupling Efficiency HighSelective under anhydrous conditions

Properties

IUPAC Name

2,6-dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BNO4/c1-7-11-5(9)3-8(2)4-6(10)12-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMLSGMSTPGVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737409
Record name 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-40-2
Record name 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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